molecular formula C11H13N3O B1396261 Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one CAS No. 884049-52-9

Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

Cat. No. B1396261
CAS RN: 884049-52-9
M. Wt: 203.24 g/mol
InChI Key: JFFUXCQOFURYMG-UHFFFAOYSA-N
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Description

Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one is a chemical compound with the CAS number 884049-52-9 . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one is C11H13N3O . The InChI Key is JFFUXCQOFURYMG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one has a molecular weight of 203.24 . It has 15 heavy atoms, 6 of which are aromatic . It has 3 H-bond acceptors and 2 H-bond donors . Its molar refractivity is 63.24 . It has a Log Po/w (iLOGP) of 1.67 .

Scientific Research Applications

Antitumor Activities

Spirocyclic oxindole analogues, including spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, have been synthesized and evaluated for their antitumor properties. The compound has shown inhibitory activities against various human cancer cells, such as lung, liver, and colon cancer cells. Particularly, a specific trifluoromethoxy benzylic substituted spirocyclic azaoxindole was identified as a nanomolar inhibitor against human lung cancer cell A-549 (Hong, Huang, & Teng, 2011).

Synthesis of Novel Compounds

Studies have focused on the synthesis of new compounds containing spirocyclic systems as substructures, which are important for the development of new pharmaceuticals and materials. This includes the synthesis of compounds like 2,3-Dihydro-spiro[1,4]dioxino[2,3-b]pyridine-3,3′-pyrrolidine and 2,3-dihydro-spiro[1,4]dioxino[2,3-b]pyridine-3,4′-piperidine (Soukri et al., 2003).

Crystal Structure Analysis

The crystal structure of various spirocyclic compounds, including those with spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, has been elucidated. These studies provide insights into the molecular configurations and interactions that can be useful for further chemical and pharmaceutical applications (Farag et al., 2013).

Potential Nootropic Agents

Spiro-[4H-pyrroIo[1,2-a][1,4]benzodiazepine-4,4′-piperidine] derivatives, which share a structural resemblance to spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, have been studied for their potential as nootropic agents. These compounds were obtained through a one-pot reaction, showcasing the diverse chemical applications of spirocyclic compounds (Massa, Mai, & Artico, 1990).

Inhibitors for c-Met/ALK

A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, structurally related to spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one, were developed as highly selective and efficacious c-Met/ALK inhibitors. These have shown significant pharmacological and antitumor activities in various assays (Li et al., 2013).

Safety and Hazards

Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one has a signal word of "Warning" . Its hazard statements include H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-10-11(3-6-12-7-4-11)8-2-1-5-13-9(8)14-10/h1-2,5,12H,3-4,6-7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFUXCQOFURYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(NC2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718179
Record name Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

CAS RN

884049-52-9
Record name Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one
Reactant of Route 5
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Reactant of Route 6
Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one

Q & A

Q1: How do these Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivatives interact with ITK and BTK, and what are the downstream effects of this interaction?

A1: The provided research paper [] focuses primarily on the synthesis and in vitro antiproliferative activity of these compounds against ITK and BTK-expressing cancer cell lines. While the exact mechanism of action is not elaborated upon in this study, it is suggested that these compounds likely act as ATP-competitive inhibitors. This means they compete with ATP for binding to the active site of these kinases, thereby preventing phosphorylation of downstream signaling molecules. This inhibition of ITK and BTK can lead to the disruption of critical signaling pathways involved in cell proliferation, survival, and activation of immune cells, ultimately contributing to their anti-cancer effects in the tested cell lines.

Q2: What is the impact of structural modifications on the activity of these compounds?

A2: The study investigated the structure-activity relationship (SAR) by synthesizing a series of Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one derivatives with varying substituents at the N-acyl and C-5 aryl positions. They discovered that:

  • Compounds with a C-5 benzodioxole group and gem-dialkyl group attached to the carbonyl on the piperidine ring (compounds 11 and 12) demonstrated potent antiproliferative activity against ITK-high Jurkat and CEM cell lines [].
  • A biotin analogue (compound 14) emerged as a promising inhibitor of BTK-high RAMOS cells [].
  • Compound 15, featuring a cyclopropyl group attached to the carbonyl on the piperidine ring, exhibited good activity against both ITK and BTK cell lines [].

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